Cas no 134710-25-1 (CALCISEPTINE)

CALCISEPTINE structure
Produktname:CALCISEPTINE
CALCISEPTINE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Calciseptin(Dendroaspis polylepis polylepis)
- CALCISEPTINE
- Calcispetin
- CID 121596042
- CAS
- CALCISEPTINE, DENDROASPIS POLYLEPIS POLYLEPIS
- ARG-ILE-CYS-TYR-ILE-HIS-LYS-ALA-SER-LEU-PRO-ARG-ALA-THR-LYS-THR-CYS-VAL-GLU -ASN-THR-CYS-TYR-LYS-MET-PHE-ILE-ARG-THR-GLN-ARG-GLU-TYR-ILE-SER-GLU-ARG-GLY-CYS-GLY-CYS-PRO-THR-ALA-MET-TRP-PRO-TYR-GLN-THR-GLU-CYS-CYS-LYS-GLY-ASP-CYS -ASN-LYS
- Calciseptin
- Calciseptin (Dendroaspis polylepis polylepis)
- cse1l
- UNII-3L25U4OT2C
- 3L25U4OT2C
- 134710-25-1
-
- Inchi: 1S/C299H468N90O87S10/c1-24-145(9)227(377-240(422)170(305)55-43-105-323-294(310)311)283(465)373-207-138-482-483-139-208-273(455)360-190(118-159-70-78-165(398)79-71-159)259(441)345-175(59-35-40-102-302)246(428)350-188(99-115-478-23)254(436)359-192(117-158-52-29-28-30-53-158)264(446)378-228(146(10)25-2)280(462)352-180(66-48-110-328-299(320)321)257(439)382-233(154(18)394)286(468)355-181(86-92-214(306)402)249(431)343-178(64-46-108-326-297(316)317)247(429)347-184(89-95-222(411)412)251(433)358-193(120-161-74-82-167(400)83-75-161)265(447)380-230(148(12)27-4)282(464)369-202(133-391)268(450)349-183(88-94-221(409)410)250(432)341-173(62-44-106-324-295(312)313)242(424)331-130-219(407)338-203(134-479-484-140-209(275(457)376-226(144(7)8)279(461)354-185(90-96-223(413)414)252(434)362-197(125-217(309)405)267(449)385-236(157(21)397)289(471)374-208)375-288(470)235(156(20)396)383-256(438)176(60-36-41-103-303)353-285(467)232(153(17)393)381-239(421)151(15)335-245(427)177(63-45-107-325-296(314)315)351-276(458)211-67-49-111-387(211)290(472)199(116-143(5)6)366-269(451)201(132-390)368-238(420)149(13)334-244(426)174(58-34-39-101-301)344-261(443)195(123-164-128-322-142-333-164)365-281(463)229(147(11)26-3)379-266(448)194(361-272(207)454)121-162-76-84-168(401)85-77-162)243(425)332-131-220(408)339-210-141-486-485-137-206(274(456)372-204-135-480-481-136-205(271(453)363-196(124-216(308)404)262(444)357-189(293(475)476)61-37-42-104-304)370-248(430)179(65-47-109-327-298(318)319)346-263(445)198(126-225(417)418)337-218(406)129-330-241(423)172(342-270(204)452)57-33-38-100-300)371-253(435)186(91-97-224(415)416)356-287(469)234(155(19)395)384-258(440)182(87-93-215(307)403)348-260(442)191(119-160-72-80-166(399)81-73-160)364-277(459)212-68-50-112-388(212)291(473)200(122-163-127-329-171-56-32-31-54-169(163)171)367-255(437)187(98-114-477-22)340-237(419)150(14)336-284(466)231(152(16)392)386-278(460)213-69-51-113-389(213)292(210)474/h28-32,52-54,56,70-85,127-128,142-157,170,172-213,226-236,329,390-401H,24-27,33-51,55,57-69,86-126,129-141,300-305H2,1-23H3,(H2,306,402)(H2,307,403)(H2,308,404)(H2,309,405)(H,322,333)(H,330,423)(H,331,424)(H,332,425)(H,334,426)(H,335,427)(H,336,466)(H,337,406)(H,338,407)(H,339,408)(H,340,419)(H,341,432)(H,342,452)(H,343,431)(H,344,443)(H,345,441)(H,346,445)(H,347,429)(H,348,442)(H,349,450)(H,350,428)(H,351,458)(H,352,462)(H,353,467)(H,354,461)(H,355,468)(H,356,469)(H,357,444)(H,358,433)(H,359,436)(H,360,455)(H,361,454)(H,362,434)(H,363,453)(H,364,459)(H,365,463)(H,366,451)(H,367,437)(H,368,420)(H,369,464)(H,370,430)(H,371,435)(H,372,456)(H,373,465)(H,374,471)(H,375,470)(H,376,457)(H,377,422)(H,378,446)(H,379,448)(H,380,447)(H,381,421)(H,382,439)(H,383,438)(H,384,440)(H,385,449)(H,386,460)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,475,476)(H4,310,311,323)(H4,312,313,324)(H4,314,315,325)(H4,316,317,326)(H4,318,319,327)(H4,320,321,328)/t145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,155+,156+,157+,170-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,226-,227-,228-,229-,230-,231-,232-,233-,234-,235-,236-/m0/s1
- InChI-Schlüssel: GTSCNQPMGNAJSH-YHFCJVPQSA-N
- Lächelt: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@@]([H])(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)C(N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]2([H])C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])[C@@]([H])(C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C(N([H])[H])=O)=O)C([H])([H])SSC2([H])[H])=O)=O)=O)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)=O)C([H])([H])SSC([H])([H])[C@@]([H])(C(N2C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])[H])C(N1[H])=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)=O)N([H])C(C([H])([H])N([H])C([C@]1([H])C([H])([H])SSC([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C3C([H])=C([H])C(=C([H])C=3[H])O[H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])C(N([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)=O)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=O)C([H])([H])C([H])([H])SC([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)C([H])([H])SSC([H])([H])[C@@]([H])(C(N([H])[C@@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])C(N([H])[C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])C(N([H])[C@@]([H])(C([H])([H])C1=C([H])N=C([H])N1[H])C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N2[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N/[H])/N([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])/C(=N\[H])/N([H])[H])N([H])[H])=O)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C(=O)O[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)C([H])([H])C([H])([H])C(=O)O[H])=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 7034.2271234g/mol
- Monoisotopenmasse: 7031.2170589g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 104
- Anzahl der Akzeptoren für Wasserstoffbindungen: 110
- Schwere Atomanzahl: 486
- Anzahl drehbarer Bindungen: 128
- Komplexität: 18000
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 67
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -29.7
- Topologische Polaroberfläche: 3150
CALCISEPTINE Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Biosynth | PCL-4255-S-0.1 mg |
Calciseptine |
134710-25-1 | 0.1 mg |
$470.80 | 2023-01-03 |
CALCISEPTINE Verwandte Literatur
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
134710-25-1 (CALCISEPTINE) Verwandte Produkte
- 1374986-06-7(5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester)
- 1804185-95-2(6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole)
- 1342580-38-4(1-(3-hydroxypyrrolidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one)
- 1354019-93-4(N*1*-((R)-1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
- 1822785-12-5(1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine)
- 2137812-06-5(5-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 313538-00-0(N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)
- 1805348-29-1(Ethyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-5-carboxylate)
- 353505-83-6(N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride)
- 1823093-55-5(Benzenemethanamine, 4-bromo-2-fluoro-α-(fluoromethyl)-)
Empfohlene Lieferanten
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
